3-[(1-{6-甲基-5H-吡咯并[3,2-d]嘧啶-4-基}哌啶-4-基)甲基]-3,4-二氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . The compound has a 1H,3H,5H-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIONE structure .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis
The compound has a melting point of 67-69℃ . It has a density of 1.205±0.06 g/cm3 . The compound has an acidity coefficient (pKa) of 13.36±0.50 .科学研究应用
晶体结构见解
该化合物的晶体结构和氢键模式为其在科学研究中的潜在应用提供了基础见解。研究揭示了类似化合物中复杂的氢键网络,让我们得以一窥其结构动力学和相互作用。例如,对与该化合物相关的盐型加合物的分析表明,其具有广泛的氢键,形成了包含多个独立键的复杂片层,这可能与理解其在生物系统或材料科学中的潜在相互作用有关 (Orozco 等,2009)。
抗癌潜力
与 3-[(1-{6-甲基-5H-吡咯并[3,2-d]嘧啶-4-基}哌啶-4-基)甲基]-3,4-二氢嘧啶-4-酮 结构相似的化合物已显示出显著的抗癌活性。哌啶和嘧啶部分的存在(类似于所讨论的化合物)增强了抗癌功效,如其对各种人类肿瘤细胞系的活性所证明的那样。这表明在设计具有优化结构特征以提高功效的抗癌剂方面具有潜在的研究应用 (Singh & Paul,2006)。
合成路线和衍生物
探索此类复杂化合物的合成路线和衍生物扩展了它们的研究应用。新颖的合成方法能够创造出多种衍生物,为科学探索提供了广阔的空间。通过创新方法(例如微波辅助合成)合成相关化合物,为研究其药理特性和潜在治疗应用开辟了途径 (Insuasty 等,2013)。
药理特性
对类似化合物药理特性的研究,包括其止吐、镇静和镇痛作用,为其在医学研究和药物开发中的应用奠定了基础。对其药理特征的详细研究,包括受体相互作用和生物学效应,可以指导开发具有提高功效和减少副作用的新型治疗剂 (Mattioda 等,1975)。
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds provided ATP-competitive, nano-molar inhibitors with good selectivity .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines . Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis .
安全和危害
未来方向
The compound has shown excellent antidiabetic action in in vitro antidiabetic analysis . It has also shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This suggests that it could potentially be used in the development of future antidiabetic drugs and as an antitumor agent .
属性
IUPAC Name |
3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-8-14-16(21-12)17(20-10-19-14)22-6-3-13(4-7-22)9-23-11-18-5-2-15(23)24/h2,5,8,10-11,13,21H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLKRPPXYFKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。